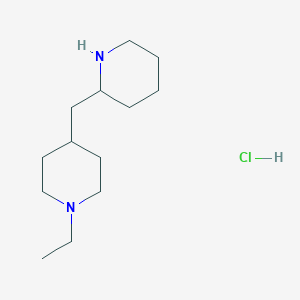

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Description

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is a piperidine-derived compound characterized by its dual piperidine rings and an ethyl substituent. Piperidines are known for their roles as central nervous system (CNS) agents, analgesics, and antimicrobials due to their ability to interact with neurotransmitter receptors and enzymes . The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical applications .

Properties

IUPAC Name |

1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMJOHJUBSZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Benzyl-4-piperidone with Piperidine Derivatives

A common approach starts with 1-benzyl-4-piperidone as a key intermediate. This compound undergoes condensation with piperidine or substituted piperidine derivatives, followed by catalytic hydrogenation to remove the benzyl protecting group and reduce any formed imines.

- Step 1: Condensation of 1-benzyl-4-piperidone with piperidine or morpholine in an organic solvent such as toluene at elevated temperature (around 110 °C) to form an imine intermediate.

- Step 2: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (10-40 kg/cm²) at 50-60 °C for 8-36 hours to reduce the imine and remove benzyl groups.

- Step 3: Acidification with concentrated hydrochloric acid (typically 36%) to precipitate the hydrochloride salt.

- Step 4: Filtration, washing, and drying to obtain the pure piperidine hydrochloride salt.

This method is exemplified in the preparation of 4-(1-benzyl piperidine-4-base) morpholine hydrochloride, which is analogous in structure and synthetic approach to 1-ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride.

pH Adjustment and Base Treatment

After hydrogenation and acidification, the crude hydrochloride salt is often dissolved in a solvent such as t-butanol, and the pH is adjusted to above 11 using potassium carbonate solution. This step facilitates:

- Conversion of the hydrochloride salt back to the free base.

- Removal of impurities by phase separation.

- Preparation for further hydrogenation or functionalization steps.

The solution is heated to 60 °C and stirred for 30 minutes during this process.

Final Hydrogenation and Salt Formation

A second hydrogenation step may be employed to ensure complete reduction of any residual unsaturated intermediates, using Pd/C catalyst under 40 kg/cm² hydrogen pressure at 50 °C for 8 hours. The final product is then converted into the hydrochloride salt by treatment with concentrated hydrochloric acid, followed by cooling and filtration to isolate the solid salt.

Reaction Conditions and Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Condensation | 1-Benzyl-4-piperidone + Piperidine derivative | Toluene | 110 | Atmospheric | - | Water removal via azeotropic distillation |

| Hydrogenation (1st) | Raney Ni or Pd/C + H₂ | Alcohol (dehydrated) | 50 | 10 | 36 | Reduction of imine and benzyl removal |

| Acidification | Concentrated HCl (36%) | - | Ambient | - | - | Precipitation of hydrochloride salt |

| pH Adjustment | K₂CO₃ solution | t-Butanol | 60 | - | 0.5 | Free base formation and impurity removal |

| Hydrogenation (2nd) | Pd/C + H₂ | - | 50 | 40 | 8 | Final reduction step |

| Salt Isolation | Concentrated HCl | - | Cooling | - | - | Crystallization of hydrochloride salt |

Purification and Characterization

- Filtration and Washing: After acidification, solids are filtered and washed to remove impurities.

- Drying: The hydrochloride salt is dried under vacuum or in a desiccator.

- Recrystallization: If necessary, recrystallization from appropriate solvents (e.g., ethanol or isopropanol) improves purity.

- Characterization: Confirmed by melting point, NMR, IR, and elemental analysis to verify structure and purity.

Research Findings and Optimization

- Catalyst Choice: Pd/C is preferred for selective hydrogenation due to its high activity and ease of removal.

- Pressure and Temperature: Elevated hydrogen pressure (up to 40 kg/cm²) and moderate temperature (50-60 °C) optimize reaction rates and yields.

- pH Control: Maintaining pH > 11 during base treatment is critical to prevent hydrolysis and side reactions.

- Solvent Selection: Toluene and t-butanol provide good solubility and facilitate phase separation during purification.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting material | 1-Benzyl-4-piperidone |

| Key reaction type | Condensation followed by catalytic hydrogenation |

| Catalysts | Raney Nickel, Palladium on Carbon (Pd/C) |

| Solvents | Toluene, dehydrated alcohol, t-butanol |

| Acid used | Concentrated hydrochloric acid (36%) |

| Base used | Potassium carbonate solution |

| Reaction conditions | 50-110 °C, 10-40 kg/cm² hydrogen pressure |

| Purification | Filtration, washing, recrystallization |

| Final product form | Hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding piperidinones.

Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

Oxidation: Piperidinones.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidines

Scientific Research Applications

1.1. Drug Development

Piperidine derivatives, including 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride, are integral to drug design due to their ability to modulate biological activity. The compound has been associated with the development of drugs targeting various diseases, including:

- Cancer Therapy : Research indicates that piperidine derivatives can enhance cytotoxicity in cancer cells. For instance, a study demonstrated that a related piperidine compound showed significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

- Neurological Disorders : The compound has potential applications in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in neurotransmission .

1.2. Antimicrobial Activity

Piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown that compounds with piperidine structures can inhibit the growth of various bacteria and fungi by disrupting essential cellular processes .

2.1. Mechanistic Studies

The biochemical properties of this compound allow researchers to investigate its interactions with biomolecules. The compound influences several biochemical pathways, affecting cell signaling and gene expression.

2.2. Enzyme Interaction Studies

Research has highlighted the compound's ability to modulate enzyme activity, which is crucial for understanding its pharmacological effects. For example, studies have shown that piperidine derivatives can act as enzyme inhibitors or activators, impacting metabolic pathways critical for cellular function.

Case Studies and Data Analysis

To illustrate the applications of this compound, we present a summary of notable case studies:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate receptor activity, leading to altered neurotransmission and potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Meperidine Hydrochloride shares a piperidine core but differs in substituents (phenyl and ester groups), conferring opioid activity .

- 4-(Diphenylmethoxy)piperidine Hydrochloride has bulky aromatic substituents, likely influencing receptor binding kinetics .

- The target compound’s ethyl and piperidinylmethyl groups may enhance lipophilicity and CNS penetration compared to ester-containing analogs .

Pharmacological Activity

Biological Activity

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active piperidine derivatives, which have been investigated for their roles in treating neurological disorders, cancer, and other conditions.

Chemical Structure and Properties

This compound features a unique piperidine scaffold that contributes to its biological activity. The compound's structure can be represented as follows:

This configuration allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Its mechanism of action may involve:

- Inhibition of Acetylcholinesterase (AChE) : Similar to other piperidine derivatives, this compound may inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating Alzheimer's disease .

- Modulation of Neurotransmitter Receptors : The compound may interact with various receptors in the central nervous system (CNS), potentially affecting mood and cognition .

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Neuroprotective Effects

Research has shown that certain piperidine derivatives possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to inhibit AChE contributes to their efficacy in enhancing cognitive function and reducing neurodegeneration associated with diseases like Alzheimer's .

Study 1: Inhibition of AChE

In a study evaluating the cholinesterase inhibitory activity of various piperidine derivatives, this compound was tested alongside known inhibitors. The results indicated a significant IC50 value, suggesting strong potential as a therapeutic agent for Alzheimer's disease .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives found that this compound exhibited cytotoxic effects against HepG2 liver cancer cells. The study utilized the MTT assay to assess cell viability post-treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride, and what purification methods are recommended?

- Methodology : Synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, a reflux system (e.g., methanol/water mixtures) under controlled pH (using sodium acetate) can facilitate intermediate formation . Post-reaction purification typically employs silica gel column chromatography with optimized solvent ratios (e.g., chloroform:methanol:ammonia = 96:4:0.4) to isolate the target compound. Final conversion to the hydrochloride salt is achieved via ethanol-based recrystallization .

- Critical Parameters : Reaction time (e.g., 2–8 hours), solvent polarity, and column eluent composition significantly impact yield and purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Safety Measures :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin/eyes .

- Emergency Procedures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store at -20°C in airtight containers to ensure stability .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H-NMR) identifies substituent patterns (e.g., piperidine methylene protons at δ 1.2–3.5 ppm) and coupling constants .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (≥98% purity threshold) with UV detection at 254 nm .

- Melting Point Analysis : Decomposition points (e.g., ~219°C) confirm salt formation and crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the hydrochloride salt?

- Design of Experiments (DoE) :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics .

- Catalyst Selection : Evaluate bases like K₂CO₃ or Et₃N for deprotonation efficiency in coupling steps .

- Salt Formation : Adjust HCl concentration during ethanol recrystallization to minimize byproducts .

Q. What strategies are effective in resolving discrepancies in NMR data during structural elucidation?

- Troubleshooting Approaches :

- Deuterated Solvent Effects : Use DMSO-d₆ or CDCl₃ to resolve overlapping peaks caused by proton exchange .

- 2D NMR Techniques : Employ COSY or HSQC to assign coupling networks and confirm piperidine ring substitution .

- Impurity Profiling : Cross-reference with reference standards (e.g., USP/EP impurities) to identify unanticipated signals .

Q. How does the compound's structure influence its receptor binding affinity compared to other piperidine derivatives?

- Structure-Activity Relationship (SAR) Analysis :

- Key Moieties : The ethyl-piperidinylmethyl group may enhance lipophilicity, promoting blood-brain barrier penetration in CNS-targeted studies .

- Comparative Studies : Analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride show distinct receptor interactions due to sulfonyl groups, suggesting tunable pharmacodynamics .

- Experimental Validation : Radioligand binding assays (e.g., μ-opioid receptor) and molecular docking simulations quantify affinity differences .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Resolution Framework :

Solvent System Validation : Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .

Temperature Control : Solubility often varies with temperature (e.g., 25°C vs. 37°C); document experimental conditions rigorously .

Batch Variability : Compare multiple synthesis batches to isolate impurities affecting solubility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.